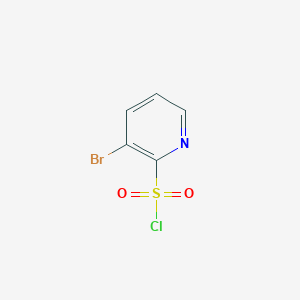
3-Bromopyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromopyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3BrClNO2S and its molecular weight is 256.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromopyridine-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyridine-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
3-Bromopyridine-2-sulfonyl chloride is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new molecules and materials.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs and medicinal compounds. Its unique chemical structure can contribute to the development of new pharmaceuticals.
Agrochemicals
3-Bromopyridine-2-sulfonyl chloride is also used in the production of agrochemicals . These include pesticides, herbicides, and other chemicals used in agriculture to protect crops and improve yield.
Dyestuff Field
In the dyestuff field, this compound is used as a raw material and intermediate . It can contribute to the production of various dyes and pigments used in textiles, plastics, and other industries.
Laboratory Chemicals
It is used as a laboratory chemical in various research and development processes . Its unique properties make it useful in a variety of experimental setups.
Manufacture of Chemical Compounds
3-Bromopyridine-2-sulfonyl chloride is used in the manufacture of various chemical compounds . Its reactivity and versatility make it a valuable resource in chemical manufacturing.
Mécanisme D'action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and phenyl sulfonates respectively .
Mode of Action
3-Bromopyridine-2-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can participate in nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, making the sulfur atom susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved .
Biochemical Pathways
It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamides, which are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph balance in the body .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 3-Bromopyridine-2-sulfonyl chloride’s action would depend on the specific biochemical pathways it affects and the nature of its interaction with its targets. As a reagent in chemical synthesis, its primary role is likely to be the formation of new bonds and the generation of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-Bromopyridine-2-sulfonyl chloride. For instance, the rate of its reactions with nucleophiles may increase with temperature . Its stability could also be affected by exposure to moisture or incompatible substances .
Propriétés
IUPAC Name |
3-bromopyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXRQWJHHNNQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

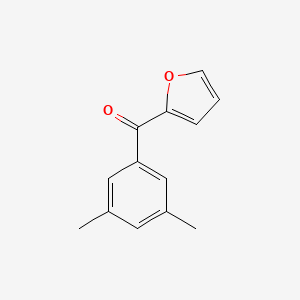



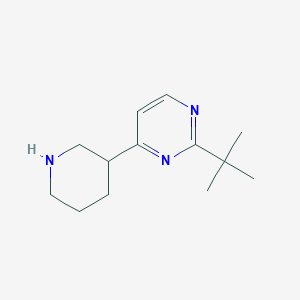
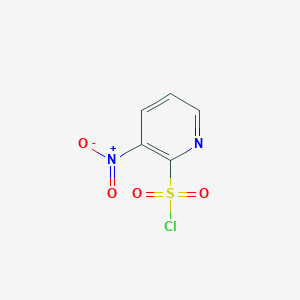
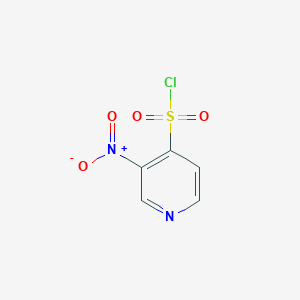
pentylamine](/img/structure/B7873340.png)





